3-Bromo-4-(difluorométhoxy)pyridine

Vue d'ensemble

Description

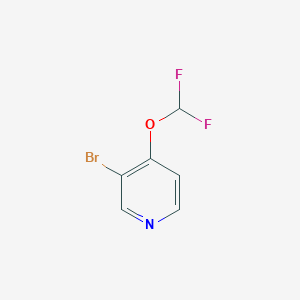

“3-Bromo-4-(difluoromethoxy)pyridine” is a chemical compound with the molecular formula C6H4BrF2NO . It has a molecular weight of 224.003 Da .

Synthesis Analysis

The synthesis of pyridine derivatives, including “3-Bromo-4-(difluoromethoxy)pyridine”, involves various methods such as C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions and the choice of reagents can influence the yield and the selectivity of the reaction .Molecular Structure Analysis

The molecular structure of “3-Bromo-4-(difluoromethoxy)pyridine” consists of a pyridine ring substituted with a bromo group at the 3-position and a difluoromethoxy group at the 4-position .Physical And Chemical Properties Analysis

“3-Bromo-4-(difluoromethoxy)pyridine” is a liquid at room temperature . It has a polar surface area (PSA) of 22.12000 and a partition coefficient (LogP) of 2.44550 .Applications De Recherche Scientifique

Applications Agrochimiques

Le 3-Bromo-4-(difluorométhoxy)pyridine est un motif structurel clé dans les ingrédients agrochimiques actifs . Les dérivés de la trifluorométhylpyridine (TFMP), qui peuvent être synthétisés à partir de ce composé, sont utilisés pour protéger les cultures des ravageurs . Plus de 20 nouveaux agrochimiques contenant du TFMP ont acquis des noms communs ISO .

Applications Pharmaceutiques

Plusieurs dérivés du TFMP sont également utilisés dans les industries pharmaceutique et vétérinaire . Cinq produits pharmaceutiques et deux produits vétérinaires contenant le fragment TFMP ont obtenu une autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques .

Synthèse de Composés Organiques Fluorés

Le développement de composés organiques contenant du fluor a été rendu possible grâce à l'utilisation du this compound . Les effets du fluor et des fragments contenant du fluor sur les activités biologiques et les propriétés physiques des composés ont donné au fluor une place unique dans l'arsenal du chimiste de découverte .

Développement de Pesticides

Dans l'industrie de la protection des cultures, plus de 50 % des pesticides lancés au cours des deux dernières décennies ont été fluorés . Environ 40 % de tous les pesticides contenant du fluor actuellement sur le marché contiennent un groupe trifluorométhyle, ce qui fait de ces composés un sous-groupe important de composés fluorés .

Arylations Directes d'Hétéroarènes

Le this compound peut être utilisé dans l'arylation directe d'hétéroarènes à 5 chaînons utilisant la catalyse au palladium . Des rendements élevés en hétéroarènes arylés ont été obtenus en utilisant seulement 1 % en moles de catalyseur Pd(OAc)2 avec le KOAc comme base peu coûteuse .

Synthèse de Bromobenzènes Substitués par des Polyfluoroalcoxy

Ce composé peut être utilisé dans la synthèse de bromobenzènes substitués par des polyfluoroalcoxy . Ce schéma de synthèse est très attractif pour l'accès à ces hétéroaromatiques arylés contenant des polyfluoroalcoxy en termes de coût, de simplicité et de faible impact environnemental .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound would likely interact with its targets (organoboron reagents) to form new carbon-carbon bonds .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -5.92 cm/s . The compound also has a lipophilicity Log Po/w (iLOGP) of 1.72 .

Result of Action

Given its role in suzuki–miyaura cross-coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.

Action Environment

It’s known that suzuki–miyaura cross-coupling reactions, in which this compound is used, are generally environmentally benign and tolerant to a variety of functional groups .

Analyse Biochimique

Biochemical Properties

3-Bromo-4-(difluoromethoxy)pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain cytochrome P450 enzymes. It has been identified as a CYP1A2 inhibitor . Cytochrome P450 enzymes are crucial for the metabolism of various endogenous and exogenous compounds. By inhibiting CYP1A2, 3-Bromo-4-(difluoromethoxy)pyridine can affect the metabolic pathways of drugs and other substances that are substrates for this enzyme. Additionally, it interacts with other biomolecules, including proteins and enzymes, altering their activity and function.

Cellular Effects

The effects of 3-Bromo-4-(difluoromethoxy)pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways and stress responses. The compound’s impact on cell signaling pathways can lead to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 3-Bromo-4-(difluoromethoxy)pyridine can alter cellular metabolism by inhibiting key enzymes involved in metabolic processes .

Molecular Mechanism

At the molecular level, 3-Bromo-4-(difluoromethoxy)pyridine exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, such as cytochrome P450, inhibiting their activity. This inhibition can lead to changes in the metabolism of various substrates, affecting their bioavailability and activity. Additionally, 3-Bromo-4-(difluoromethoxy)pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-(difluoromethoxy)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-(difluoromethoxy)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Bromo-4-(difluoromethoxy)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 3-Bromo-4-(difluoromethoxy)pyridine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can vary between different animal models .

Metabolic Pathways

3-Bromo-4-(difluoromethoxy)pyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. It inhibits CYP1A2, affecting the metabolism of substrates that are processed by this enzyme. This inhibition can lead to changes in metabolic flux and metabolite levels, impacting the overall metabolic profile of cells and tissues. Additionally, 3-Bromo-4-(difluoromethoxy)pyridine may interact with other enzymes and cofactors, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of 3-Bromo-4-(difluoromethoxy)pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. The distribution of 3-Bromo-4-(difluoromethoxy)pyridine within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 3-Bromo-4-(difluoromethoxy)pyridine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where cytochrome P450 enzymes are abundant, to exert its inhibitory effects. The subcellular distribution of 3-Bromo-4-(difluoromethoxy)pyridine can influence its interactions with biomolecules and its overall impact on cellular function .

Propriétés

IUPAC Name |

3-bromo-4-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-3-10-2-1-5(4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPXEJVJBMWMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292814 | |

| Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-46-4 | |

| Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

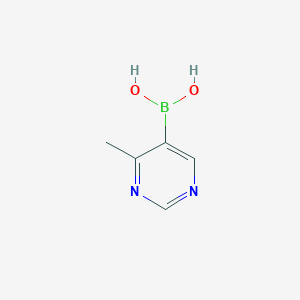

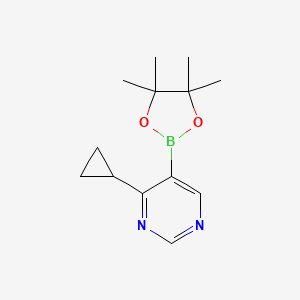

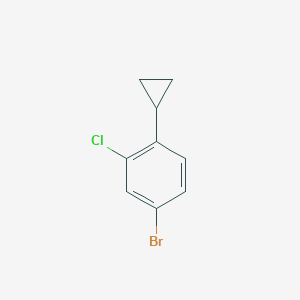

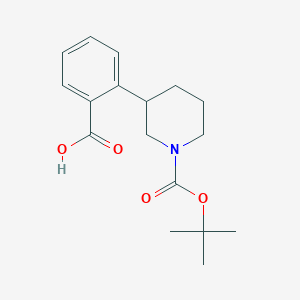

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.